6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine
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Overview
Description
6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a 4-chlorophenyl group and multiple methyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 2,2,6-trimethyl-4-piperidone in the presence of a base, followed by dehydration to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps like purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like amines. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the yield and selectivity of the desired products.
Major Products Formed
The major products formed from these reactions include oxidized derivatives like ketones and carboxylic acids, reduced derivatives like alcohols, and substituted derivatives where the chlorine atom is replaced by other functional groups .
Scientific Research Applications
6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(4-Chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine include:
6-(4-Chlorophenyl)-1,2,2-trimethylpiperidine: Lacks the methylidene group but shares a similar core structure.
4-Chlorophenylpiperidine: A simpler analog with fewer substituents.
1,2,2-Trimethylpiperidine: Lacks the chlorophenyl group but retains the piperidine core.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75306-48-8 |
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Molecular Formula |
C15H20ClN |
Molecular Weight |
249.78 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-1,2,2-trimethyl-4-methylidenepiperidine |
InChI |
InChI=1S/C15H20ClN/c1-11-9-14(17(4)15(2,3)10-11)12-5-7-13(16)8-6-12/h5-8,14H,1,9-10H2,2-4H3 |
InChI Key |
DRWSSDSVKPDZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C)CC(N1C)C2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
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